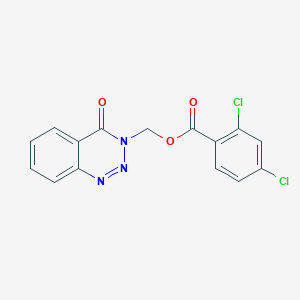

![molecular formula C16H20FNO3S B349399 1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 453582-61-1](/img/structure/B349399.png)

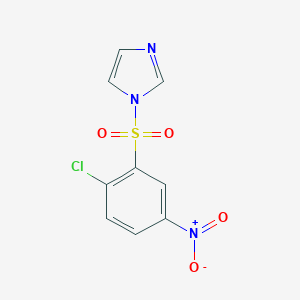

1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

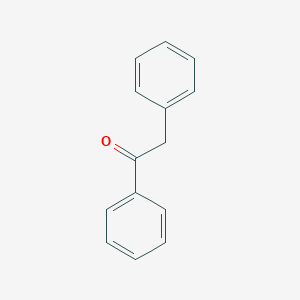

1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C16H20FNO3S and its molecular weight is 325.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

- A method employing automated pre-column chemical derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection was developed for determining a structurally similar non-peptide oxytocin receptor antagonist in human plasma. This approach highlights the compound's potential for bioanalytical applications in monitoring drug levels and pharmacokinetics (Kline, Kusma, & Matuszewski, 1999).

Material Science

- In material science, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction, showcasing the compound's application in creating high-performance materials for energy devices (Kim, Labouriau, Guiver, & Kim, 2011).

Organic Synthesis and Catalysis

- The compound served as a catalyst in the asymmetric addition of diethylzinc to benzaldehyde, producing chiral alcohol derivatives. This illustrates its potential in facilitating stereoselective synthesis, a crucial aspect of drug development and fine chemical production (Jian, 2007).

Chemical Reactions and Mechanisms

- A study on the transformation of heptalene-4,5-dicarboxylates into benzo[a]heptalenes used a method involving sulfonyl methylation, demonstrating the compound's role in complex organic transformations and synthetic pathways (Abou‐Hadeed & Hansen, 1997).

Antimicrobial Applications

- New derivatives were synthesized for potential antimicrobial applications, indicating the compound's utility in developing new agents against resistant strains. This underscores its significance in medicinal chemistry and drug design for addressing global health challenges (Ghorab, Soliman, Alsaid, & Askar, 2017).

properties

IUPAC Name |

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOQBYWIPREIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan](/img/structure/B349319.png)

![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)